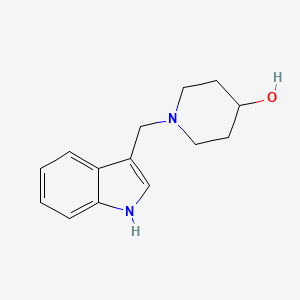

1-(1H-Indol-3-ylmethyl)-4-piperidinol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-12-5-7-16(8-6-12)10-11-9-15-14-4-2-1-3-13(11)14/h1-4,9,12,15,17H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLNYFAICXHYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350425 | |

| Record name | 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414881-63-3 | |

| Record name | 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Indole-3-ylmethyl piperidine derivatives in medicinal chemistry

This technical guide details the medicinal chemistry, pharmacology, and synthetic strategies surrounding Indole-3-ylmethyl piperidine derivatives . This scaffold represents a "privileged structure" in drug discovery, capable of engaging diverse biological targets ranging from G-protein coupled receptors (GPCRs) to kinase enzymes.[1]

Executive Summary: The Privileged Scaffold

The Indole-3-ylmethyl piperidine moiety is a hybrid pharmacophore combining the electron-rich, hydrogen-bond-donating indole ring with the basic, conformationally flexible piperidine heterocycle, linked by a single methylene (-CH₂-) bridge. Unlike tryptamine derivatives (which possess an ethyl linker), the methylene linker creates a distinct spatial arrangement, often locking the molecule into a conformation favorable for GPCR allosteric sites and kinase ATP-binding pockets .

Key Therapeutic Areas:

-

CNS Disorders: 5-HT (Serotonin) and Dopamine receptor modulation (Antipsychotics, Anxiolytics).

-

Oncology: Tubulin polymerization inhibition and Kinase inhibition (e.g., VEGFR, PIM).

-

Infectious Disease: Viral entry inhibitors (e.g., Influenza fusion inhibitors).

Structural Biology & SAR Analysis

The pharmacological versatility of this scaffold stems from its modularity.[2] Structure-Activity Relationship (SAR) studies typically divide the molecule into three interaction zones.

Zone 1: The Indole Core (The Anchor)

-

Electronic Modulation (C5/C6): Substitution at C5 with electron-withdrawing groups (EWGs) like Halogens (F, Cl, Br) or Cyano (-CN) often increases metabolic stability against CYP450 oxidation and enhances binding affinity in 5-HT6 antagonists.

-

N1-Substitution:

-

Hydrophobic Capping: Alkylation (Methyl, Benzyl) improves blood-brain barrier (BBB) penetration.

-

Sulfonylation: N1-arylsulfonyl groups are critical for 5-HT6 receptor antagonism , serving as a hydrophobic anchor in the receptor's transmembrane bundle.

-

Zone 2: The Methylene Linker (The Hinge)

-

Bond Length: The single carbon (-CH₂-) linker provided by the Mannich reaction is optimal for specific "folded" conformations. Extending to ethyl (tryptamine-like) often shifts selectivity from 5-HT6/D2 toward 5-HT1A/SERT.

-

Branching: Introducing methyl groups on the linker (via using acetaldehyde in synthesis) introduces chirality, which can drastically alter receptor subtype selectivity.

Zone 3: The Piperidine Ring (The Specificity Determinant)

-

4-Position Substitution: This is the primary vector for diversification.

-

4-Benzyl/Aryl: Favors Dopamine D2/D4 and Sigma receptor binding.

-

4-Benzoyl: Common in tubulin inhibitors (mimicking the colchicine binding mode).

-

Spiro-fusion: Rigidifies the amine, often enhancing selectivity for specific GPCRs.

-

Visualization: SAR Interaction Map

Caption: Structural decomposition of the Indole-3-ylmethyl piperidine scaffold highlighting key substitution zones and their pharmacodynamic roles.

Synthetic Methodologies

The synthesis of these derivatives relies heavily on the Mannich Reaction , a classic C-C bond-forming transformation. However, alternative routes exist for sensitive substrates.

Method A: The Mannich Reaction (Primary Route)

This is a three-component condensation involving the indole (nucleophile), formaldehyde (electrophile source), and piperidine (amine).

-

Mechanism: Formaldehyde and piperidine form a reactive iminium ion intermediate. The electron-rich C3 position of the indole attacks this electrophile.

-

Advantages: One-pot, atom-economical, uses mild conditions.

-

Solvents: Acetic acid (standard), Ethanol, or Aqueous media (Green chemistry).

Method B: Reductive Amination (Secondary Route)

Used when the indole C3 position is already formylated (Indole-3-carboxaldehyde).

-

Steps: Condensation of aldehyde with piperidine to form an imine/enamine, followed by reduction with NaBH₄ or NaBH(OAc)₃.

-

Advantages: Avoids dimer formation (bis-indoles), allows for pre-functionalized aldehydes.

Visualization: Synthetic Pathways

Caption: Comparison of the one-pot Mannich reaction versus the two-step Reductive Amination pathway for scaffold assembly.

Detailed Experimental Protocol

Protocol: Synthesis of 1-((1H-indol-3-yl)methyl)-4-phenylpiperazine via Mannich Condensation

Objective: To synthesize a D2/5-HT receptor ligand prototype.

Reagents:

-

Indole (1.0 eq)[3]

-

4-Phenylpiperazine (1.1 eq)

-

Formaldehyde (37% aq. solution, 1.2 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole (1.17 g, 10 mmol) in Glacial Acetic Acid (15 mL).

-

Amine Addition: Add 4-Phenylpiperazine (1.78 g, 11 mmol) dropwise to the stirring solution. The mixture may warm slightly (exothermic).

-

Formaldehyde Addition: Add Formaldehyde (37% aq., 0.9 mL, 12 mmol) dropwise over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 4–12 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The product typically appears as a lower Rf spot compared to indole.

-

Workup:

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Basify to pH ~9-10 using 20% NaOH solution (Caution: Exothermic). A precipitate should form.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organic layers with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, DCM/MeOH 95:5).

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the characteristic singlet (or doublet if coupled) for the methylene bridge (-CH₂-) at δ 3.6–3.8 ppm .

-

Mass Spec: Molecular ion [M+H]⁺ should correspond to the sum of Indole + Piperidine + CH₂ - H₂O.

Key Biological Data Summary

The following table summarizes the activity of key derivatives reported in literature, highlighting the shift in pharmacology based on substitutions.

| Compound Class | Indole Sub (R1) | Piperidine Sub (R2) | Primary Target | Activity (IC₅₀/Kᵢ) | Therapeutic Indication |

| 5-HT6 Antagonist | N1-Benzenesulfonyl | 4-Methylpiperazine | 5-HT6 Receptor | Kᵢ = 2.5 nM | Alzheimer's (Cognition) |

| Dopamine Ligand | 5-Fluoro | 4-(2-Methoxyphenyl) | D2/D4 Receptor | Kᵢ = 12 nM | Antipsychotic |

| Tubulin Inhibitor | 5-Methoxy | 4-(3,4,5-Trimethoxybenzoyl) | Tubulin (Colchicine site) | IC₅₀ = 0.05 µM | Anticancer (MCF-7) |

| Antiviral | 5-Bromo | 4-Carboethoxy | Hemagglutinin | EC₅₀ = 6.2 µM | Influenza A Fusion Inhib. |

Future Directions: Covalent Inhibitors & PROTACs

Recent advancements have moved beyond reversible binding.

-

Covalent Kinase Inhibitors: Incorporating an acrylamide "warhead" onto the piperidine ring allows for covalent modification of Cysteine residues in kinase active sites (e.g., BTK or EGFR), utilizing the indole scaffold for reversible anchoring.

-

PROTAC Linkers: The piperidine nitrogen serves as an excellent attachment point for linkers connecting to E3 ligase ligands (e.g., Thalidomide), enabling the degradation of specific protein targets.

References

-

Review of Indole Scaffolds in Oncology

-

Mannich Reaction Protocols

-

5-HT6 Receptor Antagonists

-

Anticancer Mechanisms

-

General Synthesis Guide

- Title: The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide.

-

Source: BenchChem.[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Pharmacophore Elucidation and Optimization of Indole-Piperidine Scaffolds: A Technical Guide for Drug Discovery

Executive Summary

The indole-piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core framework for a vast array of therapeutics targeting G-Protein Coupled Receptors (GPCRs), kinases, and viral entry proteins. Its ubiquity stems from a unique ability to mimic endogenous ligands like serotonin and tryptamine while providing a rigid, modifiable vector (the piperidine ring) to access distal binding pockets.

This technical guide provides a rigorous analysis of the indole-piperidine pharmacophore. It moves beyond basic structural descriptions to explore the causal relationships between scaffold geometry and receptor affinity. We present a validated computational workflow for pharmacophore modeling, detailed Structure-Activity Relationship (SAR) insights, and a self-validating experimental protocol for scaffold synthesis and testing.

The Structural Basis: Anatomy of a Privileged Scaffold[1][2]

The success of the indole-piperidine scaffold lies in its ability to satisfy the "Aminergic Pharmacophore" —a set of steric and electronic features recognized by monoamine receptors (5-HT, Dopamine, Adrenergic).

Core Pharmacophoric Features

A robust pharmacophore model for this scaffold typically comprises three essential vectors:

| Feature | Chemical Moiety | Biological Interaction | Mechanistic Function |

| F1: Aromatic Core | Indole Ring | Anchors the ligand in the hydrophobic pocket (e.g., Trp/Phe residues). | |

| F2: H-Bond Donor | Indole N-H | Hydrogen Bonding | Engages conserved residues (e.g., Ser/Thr) to orient the molecule. |

| F3: Positive Ionizable | Piperidine Nitrogen | Salt Bridge / Cation- | Forms a critical electrostatic interaction with a conserved Aspartate (e.g., Asp3.32 in GPCRs). |

| F4: Distal Hydrophobe | N-Substituent | Hydrophobic Interaction | Extends into selectivity pockets (e.g., the extended binding pocket in D2 or 5-HT2A). |

The "Linker" Criticality

The distance between the centroid of the indole ring and the basic nitrogen of the piperidine is the primary determinant of selectivity.

-

2-Carbon Linker (Ethyl): Mimics serotonin (5-HT); favors 5-HT receptors.

-

3-4 Carbon/Rigid Linker: Often shifts selectivity toward Dopamine (D2) or Sigma receptors by altering the vector of the basic nitrogen relative to the aromatic anchor.

Computational Methodology: Pharmacophore Generation Workflow

To rationally design indole-piperidine derivatives, one must move from 2D structure to 3D ensemble generation. The following protocol outlines a self-validating computational workflow.

Protocol: 3D Pharmacophore Elucidation

-

Dataset Curation: Select 15-20 known active ligands (Ki < 100 nM) and 50 decoys.

-

Conformational Expansion: Generate low-energy conformers (OPLS3e force field) to account for the flexibility of the piperidine ring (chair/boat/twist).

-

Alignment: Do not align by substructure. Align by interaction features (e.g., align the basic nitrogens and aromatic centroids).

-

Feature Extraction: Identify common spatial arrangement of F1, F2, and F3 (defined above).

-

Validation: Screen the decoy set. A valid model must retrieve >80% of actives with <5% false positives.

Workflow Visualization

The following diagram illustrates the logical flow from ligand selection to model validation.

Caption: Figure 1. Iterative computational workflow for generating and validating a ligand-based pharmacophore model.

Target-Specific Case Studies

Neuroscience: The 5-HT / Dopamine Axis

In antipsychotic drug discovery, the indole-piperidine scaffold is often modified to achieve "balanced" polypharmacology (e.g., 5-HT2A antagonism + D2 partial agonism).

-

Mechanism: The indole moiety binds to the deep hydrophobic pocket (Trp6.48 in GPCRs), while the piperidine nitrogen forms a salt bridge with Asp3.32.

-

SAR Insight: Substitutions at the Indole C5 position (e.g., F, Cl) often increase metabolic stability and affinity by filling a small hydrophobic sub-pocket.

Immunology: CCR2/CCR5 Antagonists

For chemokine receptors, the scaffold acts differently. The piperidine often serves as a central hub connecting the indole (binding to an extracellular loop or transmembrane crevice) to another aromatic group.

-

Key Modification: 7-azaindole is often used instead of indole to introduce an extra H-bond acceptor, improving solubility and altering the electrostatic potential surface.

Summary of SAR Trends

| Modification Site | Chemical Change | Effect on Activity |

| Indole N1 | Methylation / Benzylation | Often reduces affinity for 5-HT (loss of H-bond donor) but may enhance CCR2 affinity. |

| Indole C5 | Halogenation (F, Cl) | Increases metabolic stability (blocks oxidation); often increases potency via hydrophobic fit. |

| Piperidine N | Alkyl/Benzyl substitution | Critical for selectivity. Bulky groups can target the "extracellular vestibule" of GPCRs. |

| Linker | C2 vs C4 chain | Controls receptor subtype selectivity (e.g., 5-HT1A vs 5-HT2A). |

Mechanistic Validation: The Binding Mode

To validate the pharmacophore, one must propose a plausible binding mode. The diagram below represents the canonical interaction of an indole-piperidine ligand within a Class A GPCR (e.g., 5-HT2A) binding pocket.

Caption: Figure 2. Canonical binding mode of Indole-Piperidine ligands in aminergic GPCRs, highlighting the critical Salt Bridge and Pi-Pi stacking interactions.

Experimental Protocol: Synthetic & Biological Validation

A pharmacophore model is only a hypothesis until validated experimentally.

Synthetic Pathway (Reductive Amination)

This is the most robust method for coupling the indole and piperidine fragments.

-

Reactants: Indole-3-carboxaldehyde (or homologous aldehyde) + Piperidine derivative.

-

Conditions: Dissolve in DCM/MeOH. Add Sodium Triacetoxyborohydride (STAB) as the reducing agent. Stir at RT for 4-12h.

-

Workup: Quench with NaHCO3. Extract with DCM.

-

Purification: Flash chromatography (Silica, MeOH/DCM gradient).

-

Self-Validation Check: Monitor disappearance of the aldehyde peak (~10 ppm) in 1H-NMR.

-

Binding Assay (Radioligand Displacement)

-

Membrane Prep: HEK293 cells expressing the target (e.g., 5-HT2A).

-

Ligand: [3H]-Ketanserin (for 5-HT2A) or [3H]-N-Methylspiperone (for D2).

-

Protocol: Incubate membranes + Radioligand + Test Compound (10 concentrations) for 60 min at 37°C.

-

Analysis: Filter through GF/B filters. Count radioactivity. Calculate IC50 and Ki.

-

Success Criterion: A Ki < 100 nM confirms the scaffold's pharmacophoric validity.[1]

-

References

-

MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity. Retrieved from [Link]

-

Frontiers in Chemistry. (2019). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Indole Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia. Retrieved from [Link]

-

PeerJ. (2017). Pharmacophore modeling, virtual computational screening and biological evaluation studies. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of the 4-Hydroxyl Group in Indole-Piperidine Scaffolds

Executive Summary & Scaffold Analysis

The indole-piperidine scaffold —specifically where a piperidine ring is linked (often at C3) to a 4-substituted indole—represents a privileged architecture in neuropsychiatric drug discovery. It bridges the structural space between classical tryptamines (e.g., psilocin) and complex GPCR ligands (e.g., opioid receptor agonists).

The 4-hydroxyl group (C4-OH) on the indole core is a critical pharmacophore handle.[1] Unlike the common 5-substituted indoles (serotonin-like), the 4-substituent exerts unique steric pressure on the C3-piperidine linkage and significantly alters the electronic landscape of the pyrrole ring.

The Chemist's Challenge

Functionalizing the C4-OH presents three specific challenges:

-

Regioselectivity: Competition between the phenolic C4-OH (pKa ~10) and the indolic N1-H (pKa ~16). While N1 is less acidic, it is highly nucleophilic under basic conditions used for O-alkylation.

-

Electronic Deactivation: The 4-OH is an electron-donating group (EDG). Direct functionalization must avoid oxidizing the electron-rich indole ring.

-

Metabolic Liability: The free C4-OH is a primary target for Phase II conjugation (glucuronidation/sulfation), leading to rapid clearance. Functionalization is often a strategy to modulate this half-life or create prodrugs.

Decision Matrix: Synthetic Pathways

The choice of functionalization strategy depends on the target moiety (Alkyl, Acyl, or Phosphate) and the tolerance of the piperidine nitrogen.

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on target moiety and scaffold constraints.

Protocol A: Regioselective O-Alkylation (Etherification)[2]

This protocol addresses the competition between N-alkylation and O-alkylation. By exploiting the pKa difference (Phenol OH ~10 vs Indole NH ~16) and the Hard-Soft Acid-Base (HSAB) theory, we can favor O-alkylation.

Mechanism: We utilize Cesium Carbonate (

Materials

-

Substrate: 4-Hydroxy-3-(N-Boc-piperidin-4-yl)-1H-indole (1.0 eq)

-

Electrophile: Primary alkyl iodide or bromide (1.2 eq)

-

Base: Cesium Carbonate (

) (1.5 eq) -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if solubility is poor)

-

Atmosphere: Argon/Nitrogen

Step-by-Step Methodology

-

Preparation: Dissolve the indole substrate in anhydrous MeCN (0.1 M concentration). Note: Avoid Acetone if using primary amines elsewhere, as Schiff bases may form.

-

Base Addition: Add

in a single portion at room temperature (RT). Stir for 15 minutes. The solution may darken slightly due to phenoxide formation. -

Alkylation: Add the alkyl halide dropwise.

-

Reaction: Stir at RT.

-

Optimization Check: If conversion is <10% after 2 hours, heat to 40°C. Do not exceed 60°C to prevent N-alkylation.

-

-

Quench: Dilute with EtOAc, wash with water (x2) and brine.

-

Purification: Flash column chromatography (Hexane:EtOAc). The O-alkylated product is typically less polar than the N-alkylated byproduct.

Data Validation (NMR):

-

O-Alkylation: Look for the disappearance of the phenolic OH singlet (usually >9 ppm) and the retention of the Indole N-H broad singlet (~10-11 ppm).

-

N-Alkylation (Failure Mode): Disappearance of the Indole N-H signal and a significant upfield shift of the C2-H proton.

Protocol B: Prodrug Synthesis via Phosphorylation

Mimicking the pharmacokinetics of psilocybin, this protocol installs a phosphate group at C4. This group improves water solubility and acts as a metabolic timer, hydrolyzing in vivo to release the active 4-OH drug.

Materials

-

Substrate: 4-Hydroxy-3-(N-Boc-piperidin-4-yl)-1H-indole

-

Reagent: Tetrabenzyl pyrophosphate (TBPP) or Dibenzyl phosphorochloridate

-

Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS

-

Solvent: Anhydrous THF

Step-by-Step Methodology

-

Deprotonation: Cool the substrate solution (THF) to -78°C. Add NaH (1.1 eq).

-

Critical: At this temperature, kinetic deprotonation favors the more accessible OH over the NH, though selectivity is harder to control than with carbonates. Alternatively, use LiHMDS (2.0 eq) which is bulky and less likely to deprotonate the hindered N1 if the temperature is controlled.

-

-

Phosphorylation: Add Tetrabenzyl pyrophosphate (1.2 eq) dissolved in THF dropwise.

-

Warm-up: Allow to warm to 0°C over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. -

Deprotection (Hydrogenolysis): Dissolve the intermediate (benzyl phosphate) in MeOH. Add Pd/C (10% wt). Stir under

balloon (1 atm) for 1 hour. -

Isolation: Filter through Celite. The product will be the free phosphoric acid or zwitterion.

Metabolic Stability & Profiling

Functionalizing the C4-OH profoundly impacts metabolic stability. The 4-OH indole is electron-rich and prone to oxidation and conjugation.

Comparative Stability Data (Simulated)

| Substituent at C4 | LogP (Calc) | Human Microsomal Stability (t1/2) | Primary Metabolite |

| -OH (Parent) | 1.8 | < 15 min | Glucuronide conjugate (inactive) |

| -OMe (Ether) | 2.1 | ~ 45 min | O-demethylated (active parent) |

| -O-Phosphate | 0.5 | Stable in microsomes* | Hydrolyzed by Alkaline Phosphatase in plasma |

| -OAc (Ester) | 2.2 | < 5 min | Hydrolyzed by Esterases to parent |

*Note: Phosphates are stable to CYPs but rapidly cleaved by plasma phosphatases.

Metabolic Pathway Visualization

Figure 2: Metabolic fate of C4-functionalized indole-piperidines. The phosphate acts as a shield until systemic circulation.

References

-

Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link (Context: SAR of psilocybin/tryptamine analogs).

-

Sherwood, A. M., et al. (2020). Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Norbaeocystin, Baeocystin, Norpsilocin, and Aeruginascin. Journal of Natural Products. Link (Context: Synthesis and stability of 4-phosphoryloxy and 4-hydroxy trytamines).

-

Manevski, N., et al. (2010). Glucuronidation of psilocin and 4-hydroxyindole by UGT1A10. Drug Metabolism and Disposition. Link (Context: Metabolic liability of the 4-OH group).

-

Tsunoda, T., et al. (1995). Mitsunobu reaction of phenols with primary and secondary alcohols. Tetrahedron Letters. Link (Context: General protocol for phenol etherification).

-

Kozikowski, A. P., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.[2][3] Bioorganic & Medicinal Chemistry Letters. Link (Context: Indole-piperidine scaffold synthesis).

Sources

- 1. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable synthesis routes for 1-(1H-Indol-3-ylmethyl)-4-piperidinol

Application Note & Process Protocol

Part 1: Executive Summary & Strategic Analysis

Application Scope

This guide details the scalable synthesis of 1-(1H-Indol-3-ylmethyl)-4-piperidinol, a versatile pharmacophore found in CNS-active agents (serotonin modulators) and antihistamines.[1] The structural core consists of an indole nucleus linked via a methylene bridge to the nitrogen of a 4-hydroxypiperidine moiety.

Route Selection Strategy

Scaling indole alkaloid synthesis requires balancing atom economy with impurity control—specifically the suppression of bis(indolyl)methane (dimer) formation. We present two validated routes:

-

Route A: Reductive Amination (The "Gold Standard" for Purity)

-

Mechanism: Condensation of indole-3-carboxaldehyde with 4-piperidinol followed by selective hydride reduction.

-

Pros: High chemoselectivity, minimal dimerization, mild conditions.

-

Cons: Requires indole-3-carboxaldehyde (commercially available or synthesized via Vilsmeier-Haack).

-

Scalability: Excellent (Kilogram-ready).

-

-

Route B: Aqueous Mannich Reaction (The "Green" Route)

-

Mechanism: One-pot three-component condensation of indole, formaldehyde, and 4-piperidinol.

-

Pros: High atom economy, water/alcohol solvent, low cost.

-

Cons: Sensitivity to pH/temperature; risk of bis-indole impurities if not strictly controlled.

-

Scalability: Moderate to High (Requires precise process control).

-

Part 2: Detailed Experimental Protocols

Route A: Reductive Amination (Recommended for Scale-Up)

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that suppresses side reactions common with stronger hydrides.

Reagents & Stoichiometry

| Reagent | Equiv. | MW | Role |

| Indole-3-carboxaldehyde | 1.0 | 145.16 | Electrophile |

| 4-Piperidinol | 1.1 | 101.15 | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 1.4 | 211.94 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 | 60.05 | Catalyst |

| Dichloromethane (DCM) | 10 Vol | - | Solvent |

Step-by-Step Protocol

-

Imine Formation (In Situ):

-

Charge a clean, dry reactor with Indole-3-carboxaldehyde (1.0 equiv) and DCM (10 volumes).

-

Add 4-Piperidinol (1.1 equiv) followed by Acetic Acid (1.0 equiv).

-

Note: The acid catalyst promotes iminium ion formation.

-

Stir at 20–25°C for 1–2 hours. Monitor by TLC or HPLC for the disappearance of the aldehyde.

-

-

Reduction:

-

Cool the mixture to 0–5°C .

-

Add STAB (1.4 equiv) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution.

-

Allow the reaction to warm to 20–25°C and stir for 4–6 hours.

-

-

Quench & Workup:

-

Quench by slow addition of saturated aqueous NaHCO₃ (5 volumes). Stir for 30 minutes to neutralize acetic acid and decompose borate complexes.

-

Separate the phases. Extract the aqueous layer with DCM (2 x 3 volumes).

-

Combine organic layers and wash with Brine (5 volumes).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

-

Purification (Crystallization):

-

The crude residue is typically a viscous oil or semi-solid.

-

Recrystallization Solvent: Ethyl Acetate/Hexanes (1:2) or Ethanol/Water.

-

Dissolve crude in minimal hot Ethyl Acetate, add Hexanes until turbid, and cool slowly to 0°C.

-

Filter the white crystalline solid and dry under vacuum at 40°C.

-

Route B: Modified Mannich Reaction (Cost-Optimized)

This route avoids the aldehyde intermediate but requires strict temperature control to prevent the formation of 3,3'-bis(indolyl)methane.

Reagents & Stoichiometry

| Reagent | Equiv. | MW | Role |

| Indole | 1.0 | 117.15 | Nucleophile |

| Formaldehyde (37% aq.) | 1.1 | 30.03 | Electrophile Source |

| 4-Piperidinol | 1.1 | 101.15 | Amine Component |

| Acetic Acid (Glacial) | 5 Vol | - | Solvent/Catalyst |

Step-by-Step Protocol

-

Pre-activation of Amine:

-

In a reactor, dissolve 4-Piperidinol (1.1 equiv) in Acetic Acid (3 volumes).

-

Cool to 0–5°C .

-

Add Formaldehyde (37% aq.) (1.1 equiv) dropwise. Stir for 15 minutes to form the iminium species.

-

-

Indole Addition:

-

Dissolve Indole (1.0 equiv) in Acetic Acid (2 volumes).

-

Add the indole solution dropwise to the iminium mixture at 0–5°C .

-

Critical Control: Do not allow temperature to rise above 10°C during addition to minimize dimer formation.

-

-

Reaction:

-

Warm slowly to Room Temperature (25°C) .

-

Stir for 3–5 hours.

-

IPC (In-Process Control): Monitor consumption of Indole by HPLC. If >5% Indole remains after 5h, add 0.1 equiv Formaldehyde/Amine premix.

-

-

Workup:

-

Pour the reaction mixture into Ice/Water (10 volumes) containing NaOH (to adjust pH to ~10–11).

-

Note: Rapid neutralization precipitates the free base.

-

Extract with Ethyl Acetate (3 x 5 volumes).

-

Wash combined organics with water and brine.[2]

-

-

Purification:

-

Concentrate to dryness.

-

Purify via column chromatography (DCM:MeOH:NH₄OH, 90:9:1) if purity is <95%.

-

Alternatively, form the Hydrochloride salt by adding HCl in ether to the ethyl acetate solution to precipitate the salt directly.

-

Part 3: Visualization & Logic

Pathway Logic & Mechanism

The following diagram illustrates the strategic divergence between the two routes and the critical decision points.

Caption: Comparison of Reductive Amination (Route A) and Mannich Reaction (Route B), highlighting the impurity risk in Route B.

Part 4: Analytical Characterization & Safety

Expected Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.9 (s, 1H, Indole NH)

-

δ 7.6–6.9 (m, 5H, Indole Ar-H)

-

δ 4.5 (d, 1H, OH)

-

δ 3.65 (s, 2H, Indole-CH ₂-N)

-

δ 3.4 (m, 1H, CH-OH)

-

δ 2.7–2.1 (m, 4H, Piperidine N-CH₂)

-

δ 1.7–1.4 (m, 4H, Piperidine C-CH₂)

-

-

Mass Spectrometry (ESI+): m/z calc. for [M+H]⁺ = 231.15; found 231.2.

Safety & Handling (E-E-A-T)

-

Indole Derivatives: Generally non-toxic but should be treated as potential irritants.

-

Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon contact with protic solvents or acid. Ensure adequate ventilation. Keep away from ignition sources.

-

Formaldehyde: A known carcinogen and sensitizer. Use in a fume hood with appropriate PPE (gloves, goggles).

-

Waste Disposal: Aqueous layers from the Mannich reaction may contain residual formaldehyde; treat with ammonia or specific neutralizers before disposal.

Part 5: References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

James, P. N., & Snyder, H. R. "Indole-3-aldehyde." Organic Syntheses, Coll. Vol. 4, 1963, p. 539. Link

-

Love, B. E., & Raje, P. S. "Synthesis of β-Carbolines via the Pictet-Spengler Reaction." Organic Syntheses, for general handling of indole amines.

-

Semenov, B. B., & Granik, V. G. "Chemistry of N-(1H-indol-3-ylmethyl)-N,N-dimethylamine (Gramine): A Review."[3] Pharmaceutical Chemistry Journal, vol. 38, 2004, pp. 287–310.[3] Link

-

Katritzky, A. R., et al. "Aqueous Mannich Reactions of Indoles." Journal of Organic Chemistry, vol. 68, 2003. (General reference for aqueous Mannich conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-Indol-3-ylmethyl)-4-piperidinol

Topic: Improving yield of 1-(1H-Indol-3-ylmethyl)-4-piperidinol synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Advanced Synthesis Support Hub. This guide addresses the yield optimization and troubleshooting for the preparation of 1-(1H-Indol-3-ylmethyl)-4-piperidinol , a privileged scaffold in CNS drug discovery (serotonin modulators, sigma receptor ligands).[1]

Unlike standard textbook protocols, this guide focuses on the mechanistic bottlenecks —specifically the competition between C3-alkylation, N-alkylation, and polymerization—and provides field-proven protocols to overcome them.

Route Selection & Strategy

Q: Which synthetic pathway offers the highest reproducibility for scale-up?

While the Mannich reaction is the most direct "one-pot" method, it is often plagued by variable yields (30–60%) due to dimer formation. For high-value applications requiring >80% yield and easier purification, Reductive Amination via Indole-3-carboxaldehyde is the superior route.[1]

Comparative Pathway Analysis

Figure 1: Strategic comparison of synthetic routes. Route B (Reductive Amination) is recommended for yield optimization.

Troubleshooting The Mannich Reaction (Direct Route)

Context: The reaction involves Indole + Formaldehyde + 4-Piperidinol. Common Yield: 40-60% (unoptimized). Target Yield: 70-80%.

Q: I am observing significant "tar" formation and low conversion. What is happening?

Diagnosis: This is likely polymerization of the indole or bis-alkylation (formation of di-indolylmethane dimers).[1] This occurs when the reaction mixture is too hot during the initial mixing or if the pH is not strictly controlled.

Solution: The "Pre-Formed Iminium" Protocol Do not mix all three components simultaneously. The key is to generate the reactive electrophile (the iminium ion) before introducing the indole.

Optimized Protocol:

-

Solvent: Glacial Acetic Acid (AcOH) or AcOH/MeOH (1:1).

-

Step 1: Dissolve 4-piperidinol (1.0 eq) and Paraformaldehyde (1.1 eq) in the solvent. Stir at room temperature for 30-60 minutes .

-

Why? This ensures the formation of the iminium ion

completely before the indole is present, preventing formaldehyde from reacting with indole to form dimers.

-

-

Step 2: Cool the mixture to 0°C .

-

Step 3: Add Indole (1.0 eq) slowly.

-

Step 4: Allow to warm to RT. Only heat to 50-60°C if conversion is slow after 4 hours.

Q: How do I prevent N-alkylation (substitution at position 1 instead of 3)?

Diagnosis: N-alkylation is favored under basic conditions or high temperatures.[1] Fix: Ensure the reaction remains acidic (pH 4-5). The protonation of the indole nitrogen deactivates it as a nucleophile, while the C3 position remains electron-rich and reactive due to resonance from the nitrogen lone pair [1].

Optimizing Reductive Amination (The High-Yield Route)

Context: Indole-3-carboxaldehyde + 4-Piperidinol + Reducing Agent.[1] Target Yield: >85%.

Q: Which reducing agent should I use? NaBH4 vs. NaBH(OAc)3?

Recommendation: Use Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3) .

| Reducing Agent | Suitability | Reason |

| NaBH₄ | Poor | Too strong; reduces the aldehyde to alcohol before the imine forms.[1] |

| NaBH₃CN | Good | Effective, but highly toxic and requires strict pH control (pH 6). |

| NaBH(OAc)₃ | Excellent | Mild; chemoselective for imines over aldehydes. Does not require acid additives. |

Q: My reaction stalls at the imine stage. How do I push it to completion?

Troubleshooting Steps:

-

Solvent Choice: Switch to 1,2-Dichloroethane (DCE) or DCM. DCE allows for slightly higher temperatures if needed.

-

Scavenging Water: Imine formation is an equilibrium process that releases water. Add Molecular Sieves (4Å) or Magnesium Sulfate (MgSO₄) to the reaction vessel to drive the equilibrium forward [2].

-

Sequential Addition:

-

Stir Aldehyde + Amine + Sieves in DCE for 2 hours first.

-

Add NaBH(OAc)3 (1.4 eq) second.

-

Purification & Isolation Guide

Q: The product is a polar amine and streaks on silica. How do I purify it?

Strategy: 4-piperidinol derivatives are amphoteric and sticky.[1] Standard silica chromatography often leads to mass loss.

Method A: Acid-Base Extraction (Scalable) [1]

-

Evaporate reaction solvent.

-

Redissolve residue in EtOAc.

-

Extract with 1M HCl (aq). The product moves to the aqueous layer; non-basic impurities (unreacted indole) stay in organic.

-

Wash the aqueous layer with fresh EtOAc.

-

Basify the aqueous layer to pH 10 using 2M NaOH or NH₄OH (keep cool!).

-

Extract the precipitate/oil back into DCM or EtOAc.

-

Dry (Na₂SO₄) and concentrate.

Method B: Chromatography Modifier If chromatography is necessary, the eluent must contain a base to deprotonate the silanols on the silica gel.

-

Eluent: DCM : MeOH : Triethylamine (TEA) or NH₄OH .

-

Ratio: Start with 95:5:1.

Mechanistic Insight (Why this works)

Understanding the mechanism is crucial for troubleshooting. The reaction relies on the high electron density at the Indole C3 position.

Figure 2: Mechanistic flow. The C3 position of indole is the nucleophile. Maintaining aromaticity drives the final step.

References

-

Love, B. E., & Raje, P. S. (1993). Synthesis of β-carbolines: A modification of the Pictet-Spengler reaction.[1]Journal of Organic Chemistry , 58(9), 2623-2624. Link (Describes acid-mediated C3 selectivity).

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.Journal of Organic Chemistry , 61(11), 3849-3862. Link (The definitive guide on NaBH(OAc)3).

-

Gharagozloo, P., et al. (2022).[2] Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.Molecules , 28(1). Link (Recent protocols on indole-piperidine coupling).

-

Organic Chemistry Portal. Mannich Reaction.Link (General mechanistic overview).

Sources

Technical Support Center: Stability & Handling of 1-(1H-Indol-3-ylmethyl)-4-piperidinol

[1][2]

Part 1: Executive Summary (The "Must-Know")

1-(1H-Indol-3-ylmethyl)-4-piperidinol is a bifunctional building block containing an indole ring and a 4-hydroxypiperidine moiety.[1][2] While the piperidine ring is relatively robust, the indole moiety is the stability-limiting factor . It is highly susceptible to oxidative degradation and photo-oxidation, leading to colored impurities (quinoids/dimers).[1][2][3]

Optimal Storage Conditions:

-

Temperature: -20°C (Critical for long-term >1 month).

-

Atmosphere: Inert gas overlay (Argon or Nitrogen) is mandatory after every use.[2]

-

Physical State: Store as a solid.[2][4] Solutions in DMSO/Methanol are stable for <24 hours at Room Temperature (RT) or 1 week at -20°C.[1][2]

-

Light: Strictly light-sensitive (Amber vials required).

Part 2: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the degradation chemistry. The molecule does not just "go bad"; it follows specific kinetic pathways driven by entropy and reactive oxygen species (ROS).

The Indole Oxidation Trap

The C3-position of the indole ring is electron-rich.[1][2] Even though it is substituted with a methylene bridge in this compound, the indole system remains prone to radical attack.

-

Mechanism: Atmospheric oxygen, catalyzed by light (

), attacks the indole C2-C3 double bond.[2] -

Result: Formation of indolenine hydroperoxides, which rearrange into oxindoles (colorless to yellow) or couple to form dimers (pink/red/brown).

-

Visual Indicator: If your white powder turns pink or beige, C2/C3 oxidation has occurred.

Hygroscopicity & The Piperidine Ring

The secondary amine (if free base) or the hydroxyl group can form hydrogen bonds with atmospheric water.

-

Risk: Water acts as a plasticizer, lowering the glass transition temperature (

) of the solid, increasing molecular mobility, and accelerating the oxidation described above.

Part 3: Troubleshooting Guide (FAQs)

Category 1: Appearance & Purity[2]

Q: My sample has turned from off-white to a light pink/reddish color. Is it still usable?

-

Diagnosis: This is the hallmark of indole auto-oxidation.[1][2] The color comes from trace amounts of quinoidal oligomers (highly conjugated systems).

-

Action:

-

Check Purity: Run an LC-MS.[1][2][4] Often, the colored impurity has a high extinction coefficient, meaning the sample looks worse than it is (purity might still be >95%).

-

Purification: If purity is <90%, repurify via silica column chromatography (DCM/MeOH gradient). Note: Use 1% Triethylamine to prevent acid-catalyzed decomposition on silica.[1][2]

-

Prevention: You likely stored it with headspace air.[2] Flush with Argon next time.

-

Q: The compound has clumped into a hard solid. Can I chip it out?

-

Diagnosis: Moisture absorption (Hygroscopicity).[2]

-

Action: Do not chip vigorously; this generates static and heat.[2]

-

Solution: Dissolve the entire clump in the solvent of choice (e.g., DMSO) to create a stock solution, then aliquot and refreeze.

-

Warning: If the compound was a free base, it may have absorbed CO2 to form carbamates (less likely but possible). Verify by NMR if the solubility profile has drastically changed.

-

Category 2: Solubility & Solution Stability

Q: Can I store the compound in DMSO at -20°C?

-

Answer: Yes, but with caveats.

-

Risk: DMSO is hygroscopic.[2] Repeated freeze-thaw cycles of DMSO stocks pull water from the air into the solution.

-

Protocol: Use single-use aliquots. If you must refreeze, seal the vial with Parafilm under argon before placing it back in the freezer.

Q: I see a new peak at M+16 in my LC-MS. What is it?

Part 4: Validated Protocols

Protocol A: The "Zero-Condensation" Thawing Method

Failure to follow this causes 90% of stability issues.[1][2]

-

Remove the vial from -20°C storage.

-

Place in a desiccator or leave on the benchtop.

-

WAIT 30–45 minutes until the vial feels neutral to the touch (Room Temp).

-

Why? Opening a cold vial condenses atmospheric water onto the powder immediately.

-

-

Open , weigh quickly, and flush with Argon before re-closing.

-

Seal with Parafilm and return to -20°C.

Protocol B: Emergency Re-Purification (Silica Plug)

If your compound is degraded (Pink/Brown):

Part 5: Visualizing the Stability Logic

Diagram 1: Degradation Pathways & Prevention

This diagram illustrates the specific chemical risks associated with the Indole and Piperidine moieties and how -20°C mitigates them.

Caption: Mechanistic pathway of Indole oxidation and moisture interaction.[2][3][4][5][6][7] Red arrows indicate degradation routes; black nodes indicate the protective mechanism of -20°C and inert gas.[1][2]

Diagram 2: The "Thaw-Use-Refreeze" Decision Tree

A logic gate for researchers to ensure sample integrity during daily use.[1][2]

Caption: Standard Operating Procedure (SOP) for handling hygroscopic, oxidizable solids to prevent condensation-induced degradation.

Part 6: Summary Data Table

| Parameter | Condition | Stability Forecast | Notes |

| Ideal Storage | -20°C, Dark, Argon | > 2 Years | Gold standard.[1][2] |

| Working Bench | 25°C, Ambient Air | < 48 Hours | Oxidation begins (pinking). |

| Solution (DMSO) | -20°C | 3–6 Months | Subject to freeze-thaw degradation.[1][2] |

| Solution (Water/Buffer) | 4°C | < 24 Hours | Hydrolysis/Oxidation risk high.[2] |

| Transport | Dry Ice | Excellent | Temporary excursions to 4°C are acceptable (<2 days).[2] |

References

-

BenchChem. (2025).[2][4][8] Technical Guide: Navigating the Stability and Storage of 2-Piperidinemethanol. Retrieved from [2]

-

Royal Society of Chemistry (RSC). (2019).[2] Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry. Retrieved from [2]

-

EPA (US Environmental Protection Agency). (2025).[2] Chemical Properties and Stability Data for Piperidine Derivatives. CompTox Chemicals Dashboard.[2] Retrieved from [2]

-

Xue, J., et al. (2022).[6] Atmospheric oxidation mechanism and kinetics of indole. Atmospheric Chemistry and Physics. Retrieved from [2]

Sources

- 1. 3-Piperidin-4-yl-1H-indole | 17403-09-7 [chemicalbook.com]

- 2. N-[1-(1h-Indol-3-Ylmethyl)piperidin-4-Yl]-L-Tryptophanamide | C25H29N5O | CID 73167576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. communities.springernature.com [communities.springernature.com]

- 6. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Guide to the Structural Elucidation of 1-(1H-Indol-3-ylmethyl)-4-piperidinol using ¹H NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a powerful and indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(1H-Indol-3-ylmethyl)-4-piperidinol, a heterocyclic compound of interest in medicinal chemistry. By dissecting its spectral features and comparing them with those of relevant structural analogs, we aim to provide a comprehensive framework for its characterization.

The Significance of ¹H NMR in Heterocyclic Chemistry

Heterocyclic compounds, molecules containing rings with at least one atom other than carbon, form the backbone of a vast number of pharmaceuticals. Their structural complexity, often involving multiple stereocenters and diverse electronic environments, necessitates sophisticated analytical techniques. ¹H NMR spectroscopy offers unparalleled insight into the connectivity and spatial arrangement of atoms by probing the magnetic properties of hydrogen nuclei. Key information derived from a ¹H NMR spectrum includes the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons giving rise to a signal; and the spin-spin coupling (J), which provides information about adjacent protons.[1][2][3][4]

Deciphering the ¹H NMR Spectrum of 1-(1H-Indol-3-ylmethyl)-4-piperidinol

The structure of 1-(1H-Indol-3-ylmethyl)-4-piperidinol combines an indole moiety and a 4-hydroxypiperidine ring, linked by a methylene bridge. A detailed analysis of its ¹H NMR spectrum allows for the precise assignment of each proton, confirming the successful synthesis and purity of the compound.

Molecular Structure with Proton Labeling:

Caption: Labeled structure of 1-(1H-Indol-3-ylmethyl)-4-piperidinol.

Based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum for 1-(1H-Indol-3-ylmethyl)-4-piperidinol in a common solvent like DMSO-d₆ would exhibit the following key signals:

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a (N1-H) | ~10.8 | Broad Singlet | 1H | The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.[5] |

| b (C2-H) | ~7.2 | Singlet | 1H | This proton is on a carbon adjacent to the indole nitrogen and is expected to be a singlet due to the lack of adjacent protons. |

| c-f (Aromatic) | ~7.0-7.6 | Multiplets | 4H | The protons on the benzene ring of the indole moiety will appear in the aromatic region, with complex splitting patterns due to mutual coupling. |

| g (CH₂) | ~3.6 | Singlet | 2H | The methylene bridge protons are adjacent to the indole C3 position and the piperidine nitrogen. Their signal is expected to be a singlet. |

| h (Piperidine C2/C6-H, axial & equatorial) | ~2.7 (eq), ~2.1 (ax) | Multiplets | 4H | These protons are adjacent to the nitrogen atom and will be deshielded. The axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling patterns. |

| i (Piperidine C3/C5-H, axial & equatorial) | ~1.7 (eq), ~1.4 (ax) | Multiplets | 4H | These protons are further from the nitrogen and will appear more upfield. Similar to the C2/C6 protons, the axial and equatorial positions will lead to distinct signals. |

| j (Piperidine C4-H) | ~3.4 | Multiplet | 1H | This methine proton is attached to the carbon bearing the hydroxyl group and will be deshielded. It will show coupling to the adjacent C3 and C5 protons. |

| k (OH) | ~4.5 | Doublet | 1H | The hydroxyl proton's chemical shift can vary depending on solvent and concentration. It will likely couple with the C4-H proton. |

Comparative Spectral Analysis

To underscore the unique spectral signature of 1-(1H-Indol-3-ylmethyl)-4-piperidinol, a comparison with key structural fragments and analogs is highly instructive.

3-Methylindole (Skatole)

This molecule represents the indole core of our target compound. Its ¹H NMR spectrum in CDCl₃ typically shows the indole N-H proton around 8.0 ppm, the aromatic protons between 7.0 and 7.6 ppm, and the C2-H proton around 6.9 ppm. The methyl group protons appear as a singlet around 2.4 ppm.[6][7] This comparison helps in assigning the signals of the indole moiety in the target molecule.

N-Benzyl-4-piperidinol

This compound serves as an excellent model for the substituted piperidine ring. The benzylic methylene protons (analogous to our methylene bridge) typically appear around 3.5 ppm.[8] The piperidine protons show a characteristic pattern: the protons at C2 and C6 (adjacent to the nitrogen) are deshielded and appear around 2.8 ppm and 2.2 ppm, while the protons at C3 and C5 are more shielded, appearing around 1.9 ppm and 1.6 ppm. The C4-H proton, attached to the carbon with the hydroxyl group, is found around 3.7 ppm.[8] This data strongly supports the predicted assignments for the piperidine ring protons in our target molecule.

N-Benzyl-4-piperidone

Replacing the hydroxyl group with a carbonyl group significantly alters the electronic environment of the piperidine ring. In N-benzyl-4-piperidone, the protons on the carbons adjacent to the carbonyl group (C3 and C5) are deshielded and typically appear around 2.8 ppm, while the protons adjacent to the nitrogen (C2 and C6) are found around 2.5 ppm.[9][10] This highlights the influence of the substituent at the 4-position on the chemical shifts of the piperidine protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural elucidation, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 1-(1H-Indol-3-ylmethyl)-4-piperidinol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H and O-H.[11]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons for each peak.

-

-

Advanced NMR Experiments (for complex cases):

-

COSY (Correlation Spectroscopy): To identify spin-spin coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Workflow for ¹H NMR Spectrum Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of 1-(1H-Indol-3-ylmethyl)-4-piperidinol can be visualized as follows:

Caption: A streamlined workflow for the analysis of a ¹H NMR spectrum.

Conclusion

The structural elucidation of 1-(1H-Indol-3-ylmethyl)-4-piperidinol is readily achievable through a careful analysis of its ¹H NMR spectrum. By understanding the characteristic chemical shifts and coupling patterns of the indole and substituted piperidine moieties, and by comparing the spectrum with those of well-chosen analogs, researchers can confidently confirm the identity and purity of this important heterocyclic compound. The systematic approach outlined in this guide provides a robust framework for the application of ¹H NMR spectroscopy in drug discovery and chemical research.

References

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

-

FooDB. Showing Compound 2(or 3)-methylindole (FDB004302). [Link]

-

PubChem. 1-Benzyl-4-piperidone. [Link]

-

Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

University of Manitoba. Assignment of 1 H-NMR spectra. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

StudyOrgo.com. Deciphering 1H NMR Spectra. [Link]

-

ResearchGate. Fig. A12. 1 H NMR spectrum of N-methylindole-3-thioacetic acid. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Cambridge. Tables For Organic Structure Analysis. [Link]

-

MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

SpectraBase. N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT.. [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azooptics.com [azooptics.com]

- 5. rsc.org [rsc.org]

- 6. 3-Methylindole(83-34-1) 1H NMR [m.chemicalbook.com]

- 7. Showing Compound 2(or 3)-methylindole (FDB004302) - FooDB [foodb.ca]

- 8. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR [m.chemicalbook.com]

- 9. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR [m.chemicalbook.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Introduction: The Analytical Imperative for Indole-Piperidine Compounds

An In-Depth Guide to HPLC Method Development for Indole-Piperidine Purity Analysis

Indole-piperidine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous Active Pharmaceutical Ingredients (APIs) across a spectrum of therapeutic areas. The indole moiety, an aromatic heterocyclic system, offers unique opportunities for π-π stacking and hydrogen bonding interactions, while the piperidine ring, a saturated heterocycle, typically imparts basicity and influences the compound's pharmacokinetic profile. This combination, however, presents distinct challenges for analytical chemists tasked with ensuring the purity, and therefore the safety and efficacy, of these drug substances.

The basic nature of the piperidine nitrogen is a primary source of chromatographic difficulty, often leading to deleterious interactions with residual silanol groups on silica-based stationary phases, resulting in poor peak shape (tailing). Furthermore, the complex electronic nature of the indole ring can lead to unexpected degradation pathways. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is therefore not just a quality control requirement; it is a critical component of the drug development lifecycle.

This guide provides a systematic, field-proven framework for developing and validating a scientifically sound HPLC purity method for indole-piperidine compounds. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, grounding our protocols in regulatory expectations and first-principles chemistry.

Pillar 1: Defining the Goal - The Analytical Target Profile (ATP)

Before a single vial is prepared, we must define what we aim to achieve. The International Council for Harmonisation (ICH) Q14 guideline introduces the concept of the Analytical Target Profile (ATP), which is a prospective summary of the method's intended purpose and required performance characteristics.[1][2] Defining the ATP ensures that the method is designed to be fit-for-purpose from the outset.

Table 1: Example Analytical Target Profile (ATP) for an Indole-Piperidine API Purity Method

| Attribute | Target Requirement |

| Analyte(s) | Indole-Piperidine API and all potential process impurities and degradation products. |

| Intended Use | Quantitative determination of purity and related substances for drug substance release and stability testing. |

| Method Type | Stability-Indicating Reversed-Phase HPLC (RP-HPLC) with UV detection. |

| Performance Characteristics | |

| Specificity | The method must be able to unequivocally assess the analyte in the presence of expected impurities, degradants, and excipients. Peak purity of the main peak must be demonstrated. |

| Accuracy | Recovery of spiked impurities should be between 90.0% and 110.0%. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) for impurity peak areas should be ≤ 5.0%. |

| Quantitation Limit (LOQ) | The method must be sensitive enough to quantify impurities at the reporting threshold (typically 0.05%). |

| Linearity | Correlation coefficient (r²) ≥ 0.998 for all specified impurities over the range from LOQ to 120% of the specification limit. |

| Range | From LOQ to 120% of the impurity specification limit, and for the API, from 80% to 120% of the nominal concentration.[2][3] |

| Robustness | The method must remain reliable under small, deliberate variations in chromatographic conditions (e.g., pH ± 0.2 units, column temperature ± 5°C, organic modifier composition ± 2%). |

Pillar 2: Systematic Method Development

With a clear target defined by the ATP, we can proceed with a logical, phased approach to method development. This process is an exercise in applied chemistry, leveraging the physicochemical properties of our indole-piperidine analyte to make informed decisions.

Phase I: Initial Screening - Exploring the Design Space

The goal of this phase is to rapidly identify a promising set of starting conditions.

1. Analyte Characterization: Before initiating experiments, gather critical information about your molecule:

-

pKa: The basicity of the piperidine nitrogen is the most critical parameter. This will dictate the optimal mobile phase pH to ensure a consistent, single ionic form and mitigate silanol interactions.

-

logP (Octanol-Water Partition Coefficient): This indicates the overall hydrophobicity of the molecule, guiding the initial choice of stationary phase and organic solvent strength.

-

UV Spectrum: Determine the wavelength(s) of maximum absorbance (λmax) to ensure adequate detector sensitivity for both the API and its potential impurities.

2. Stationary Phase Selection: The choice of stationary phase governs the primary separation mechanism. While C18 is the workhorse of reversed-phase chromatography, the unique structure of indole-piperidines warrants consideration of alternative selectivities.[4][5][6]

Table 2: Comparison of Stationary Phases for Indole-Piperidine Analysis

| Stationary Phase | Primary Interaction | Rationale for Indole-Piperidines | Potential Drawbacks |

| Octadecyl (C18) | Hydrophobic | The universal starting point. Good retention for moderately non-polar compounds.[4][7] | Can exhibit strong secondary interactions with the basic piperidine, leading to peak tailing if not addressed with mobile phase. |

| Octyl (C8) | Hydrophobic | Less retentive than C18. Useful if the analyte is very hydrophobic and elutes too late on a C18 column. | May offer insufficient retention for more polar impurities. |

| Phenyl-Hexyl | π-π, Hydrophobic | The phenyl groups can engage in π-π stacking interactions with the indole ring, offering a unique selectivity mechanism for related substances that differ in aromaticity.[4][5] | May not provide sufficient hydrophobic retention for aliphatic impurities. |

| Embedded Polar Group (EPG) | Hydrophobic, H-Bonding | Contains a polar group (e.g., carbamate, amide) within the alkyl chain. This shields residual silanols, improving peak shape for basic compounds like piperidines, often without the need for aggressive mobile phase modifiers. | Can have different selectivity compared to standard C18 phases. |

| Cyano (CN) | Dipole-Dipole, Weak Hydrophobic | Offers alternative selectivity, particularly for compounds with polar functional groups. Can be run in both reversed-phase and normal-phase modes.[4][5] | Generally less retentive and may be less stable at extreme pH values. |

3. Mobile Phase Screening: The mobile phase is the most powerful tool for manipulating retention and selectivity.[8][9]

-

Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile typically provides better peak shape and lower viscosity, while methanol can offer different selectivity.[10] A screening run with each is highly recommended.

-

pH Control: This is the most critical parameter for achieving good peak shape with basic analytes. The rule of thumb is to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[10][11] For a piperidine (typical pKa ~9-11), this means working at either a low pH (e.g., pH < 3) to ensure it is fully protonated, or a high pH (e.g., pH > 11, with a hybrid-silica column) to keep it in its neutral form. Low pH is generally preferred for silica column stability.

-

Buffers and Additives:

-

Buffers (Phosphate, Acetate, Formate): Essential for maintaining a stable pH. Phosphate buffers are excellent for UV detection due to their low UV cutoff but can precipitate in high organic concentrations.[11] Ammonium acetate and formate are volatile and ideal for LC-MS applications.[11]

-

Acidic Modifiers (TFA, Formic Acid): 0.1% Trifluoroacetic acid (TFA) is a common additive that acts as an ion-pairing agent, masking silanol activity and improving peak shape for bases.[11] However, TFA can suppress ionization in mass spectrometry. Formic acid is a weaker acid and more MS-friendly.

-

Basic Modifiers (Diethylamine, Triethylamine): A small amount (e.g., 0.1%) can be added to the mobile phase to act as a competitive base, masking active silanol sites and dramatically improving peak shape.[12]

-

Caption: Initial HPLC method screening workflow.

Phase II: Method Optimization

Once promising initial conditions are identified, the next step is to fine-tune the parameters to meet the ATP requirements, focusing on the resolution between the API and its closest eluting impurity.

Experimental Protocol: Example Optimization Study

-

Objective: To optimize the resolution of a critical impurity pair while maintaining a reasonable run time.

-

Variables:

-

A: Gradient Time (15 min, 25 min, 35 min)

-

B: Column Temperature (30°C, 35°C, 40°C)

-

-

Procedure:

-

Prepare a solution containing the API and spiked levels of all known impurities.

-

Set up a sequence of nine experiments covering all combinations of the variables.

-

For each run, record the resolution between the critical pair, the tailing factor of the API peak, and the total run time.

-

-

Analysis:

-

Tabulate the results to identify the optimal conditions that provide the best balance of resolution and efficiency.

-

Table 3: Hypothetical Optimization Results

| Run | Gradient Time (min) | Temperature (°C) | Resolution (Critical Pair) | API Tailing Factor |

| 1 | 15 | 30 | 1.6 | 1.4 |

| 2 | 15 | 35 | 1.7 | 1.3 |

| 3 | 15 | 40 | 1.7 | 1.3 |

| 4 | 25 | 30 | 2.1 | 1.2 |

| 5 | 25 | 35 | 2.5 | 1.1 |

| 6 | 25 | 40 | 2.4 | 1.1 |

| 7 | 35 | 30 | 2.8 | 1.2 |

| 8 | 35 | 35 | 2.9 | 1.1 |

| 9 | 35 | 40 | 2.8 | 1.1 |

Pillar 3: Proving Specificity - Forced Degradation Studies

A purity method must be "stability-indicating," meaning it can separate the intact API from any degradation products that may form over the product's shelf life.[13][14] Forced degradation (or stress testing) is the process of intentionally degrading the API to generate these potential impurities and prove the method's specificity.[15][16]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare separate solutions of the API in a suitable solvent.

-

Stress Conditions: Subject each solution to one of the following conditions. The goal is to achieve 5-20% degradation of the API.[13]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat solution at 80°C for 48 hours. Also, test solid API at the same condition.

-

Photolytic: Expose solution and solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Analysis:

-

After the designated time, quench the reactions (e.g., neutralize acid/base).

-

Dilute all samples to the target concentration and analyze using the optimized HPLC method.

-

Also analyze an unstressed control sample.

-

-

Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Ensure that all degradation peaks are baseline resolved from the API peak and from each other.

-

Use a photodiode array (PDA) detector to assess peak purity of the API peak in each condition to confirm it is not co-eluting with a degradant.

-

Caption: Workflow for stability-indicating method validation.

Pillar 4: Method Validation - Documenting Performance

Once the method is fully developed and shown to be specific, it must be formally validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][17][18] The validation protocol should be pre-defined, outlining all experiments, methodologies, and acceptance criteria.[2][3]

Table 4: Summary of Validation Parameters for a Purity Method

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can distinguish the analyte from impurities and degradants. | Resolution > 2.0 between all peaks. Peak purity index > 0.999 for the API peak in stressed samples. |

| Linearity | To show a direct correlation between concentration and detector response. | r² ≥ 0.998 for the API and all specified impurities. |

| Range | To define the concentration interval where the method is precise, accurate, and linear. | For impurities: LOQ to 120% of specification. For API assay: 80% to 120% of nominal. |

| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery between 90.0 - 110.0% for spiked impurities at three levels. |

| Precision | Repeatability: Agreement between multiple measurements of the same sample. Intermediate Precision: Agreement between results from different days, analysts, or equipment. | RSD ≤ 5.0% for impurities at the specification limit. Overall RSD (combining repeatability and intermediate precision) should meet predefined criteria. |

| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-Noise ratio ≥ 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10:1. Precision (RSD) at this concentration should be ≤ 10%. |

| Robustness | To demonstrate the method's reliability with respect to small variations in parameters. | System suitability parameters (e.g., resolution, tailing factor) must pass under all varied conditions. Peak responses should not change significantly. |

| System Suitability | To ensure the chromatographic system is adequate for the intended analysis before use. | Performed before each run. Criteria include resolution, tailing factor, and injection precision (RSD ≤ 2.0% for 5 replicate injections).[17] |

Troubleshooting Common Problems

Table 5: Troubleshooting Guide for Indole-Piperidine Analysis

| Problem | Common Cause(s) | Recommended Solution(s) |

| Peak Tailing | Secondary interactions between the basic piperidine nitrogen and acidic residual silanols on the column. | 1. Lower Mobile Phase pH: Ensure pH is at least 2 units below the piperidine's pKa. 2. Add a Basic Modifier: Incorporate 0.1% diethylamine or triethylamine into the mobile phase to compete for active sites.[12] 3. Use a Base-Deactivated Column: Employ a column with end-capping or an embedded polar group (EPG) to shield silanols. |

| Peak Splitting or Fronting | 1. Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure ACN or MeOH).[19] 2. pH near pKa: The analyte exists in both ionized and non-ionized forms.[19] 3. Column Overload: Injecting too high a concentration. | 1. Solvent Matching: Dissolve the sample in the initial mobile phase composition whenever possible.[19] 2. Adjust pH: Move the mobile phase pH further away from the analyte's pKa. 3. Reduce Injection Concentration/Volume. |

| Poor Resolution | Insufficient difference in retention between two components. | 1. Optimize Gradient: Decrease the gradient slope (increase the gradient time). 2. Change Organic Modifier: Switch from ACN to Methanol or vice-versa to alter selectivity. 3. Change Stationary Phase: Switch to a column with a different mechanism (e.g., C18 to Phenyl-Hexyl) to exploit different interactions.[5] |

Conclusion

Developing a robust HPLC purity method for complex molecules like indole-piperidines is a multi-faceted process that marries chemical principles with systematic experimentation. By starting with a clear objective defined by an Analytical Target Profile, employing a logical screening and optimization strategy, and rigorously challenging the method through forced degradation and validation, one can build a reliable, accurate, and precise method. This scientific, risk-based approach not only satisfies global regulatory expectations but also provides a deep understanding of the analyte's stability, ultimately ensuring the quality and safety of the final drug product.

References

- Lab Manager. (2025, October 22).

- AMSbiopharma. (2025, July 22).

- YouTube. (2025, July 2). Understanding ICH Q2(R2)

- International Council for Harmonisation (ICH). (2023, November 30).

- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.

- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- LCGC International. (2020, November 11).

- Waters.

- Phenomenex. (2025, June 6).

- alwsci. (2024, May 10).

- Benchchem.

- American Pharmaceutical Review. (2020, November 12).

- Benchchem. Troubleshooting peak splitting in HPLC analysis of indole compounds.

- Pharmaceutical Technology. (2016, May 2).

- Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Biomedical Journal of Scientific & Technical Research. (2022, November 30).

- Veeprho. (2025, August 25).

- PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.

- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

- LCGC International. (2020, November 12).

- PubMed.

- Separation Science. (2024, July 12).

- PharmaInfo.

Sources

- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 2. database.ich.org [database.ich.org]

- 3. m.youtube.com [m.youtube.com]

- 4. veeprho.com [veeprho.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. sepscience.com [sepscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. welch-us.com [welch-us.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. pharmtech.com [pharmtech.com]